Calcitriol Impurities A

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Calcitriol Impurities A (trans-Calcitriol) is the compendial reference standard required by USP and EP monographs for the quantification of the 5,6-trans impurity in calcitriol API and finished dosage forms. Its distinct (5E,7E)-geometry yields a characteristic RRT of 0.96, ensuring unambiguous peak identification and method specificity. This non-interconverting isomer is essential for stability-indicating HPLC method validation, routine QC batch release testing, and regulatory impurity profiling (ANDA/DMF). Supplied with full characterization data (NMR, HPLC, MS) and traceable to pharmacopeial standards.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 73837-24-8
Cat. No. B196317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcitriol Impurities A
CAS73837-24-8
Synonyms1 alpha, 25-dihydroxy-20-epi-Vitamin D3
1 alpha,25 Dihydroxyvitamin D3
1 alpha,25-Dihydroxycholecalciferol
1 alpha,25-Dihydroxyvitamin D3
1,25 dihydroxy 20 epi Vitamin D3
1,25 Dihydroxycholecalciferol
1,25 Dihydroxyvitamin D3
1,25(OH)2-20epi-D3
1,25-dihydroxy-20-epi-Vitamin D3
1,25-Dihydroxycholecalciferol
1,25-Dihydroxyvitamin D3
20-epi-1alpha,25-dihydroxycholecaliferol
Bocatriol
Calcijex
Calcitriol
Calcitriol KyraMed
Calcitriol Nefro
Calcitriol-Nefro
D3, 1 alpha,25-Dihydroxyvitamin
D3, 1,25-dihydroxy-20-epi-Vitamin
D3, 1,25-Dihydroxyvitamin
Decostriol
KyraMed, Calcitriol
MC 1288
MC-1288
MC1288
Osteotriol
Renatriol
Rocaltrol
Silkis
Sitriol
Soltriol
Tirocal
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18-,22-,23-,24+,25+,27-/m1/s1
InChIKeyGMRQFYUYWCNGIN-DRQJEBLXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
SolubilitySlightly sol in methanol, ethanol, ethyl acetate, THF.

Structure & Identifiers


Interactive Chemical Structure Model





Calcitriol Impurities A (CAS 73837-24-8): Procurement-Grade trans-Calcitriol Reference Standard for Analytical QC


Calcitriol Impurities A (CAS 73837-24-8), also designated as trans-Calcitriol or 5,6-trans-Calcitriol, is a structurally defined isomer of the active vitamin D3 metabolite calcitriol [1]. It is an identified process-related impurity that exists as a distinct (5E,7E)-geometric isomer, differing from the parent calcitriol (5Z,7E) in the configuration of the triene system [2]. This compound is listed as a specified impurity in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) monographs for calcitriol, with defined acceptance criteria for pharmaceutical quality control [1].

Why a Generic Vitamin D Analog Cannot Substitute for Calcitriol Impurities A (trans-Calcitriol) Reference Material


Generic vitamin D3 analogs or alternative calcitriol impurities cannot be used interchangeably with Calcitriol Impurities A (trans-Calcitriol) for analytical method development and quality control. Each impurity possesses a unique stereochemical and geometric configuration that dictates a distinct chromatographic retention time, ultraviolet absorption profile, and mass spectrometric fragmentation pattern [1]. Specifically, the (5E,7E) geometry of trans-Calcitriol yields a relative retention time (RRT) of approximately 0.95-0.96 relative to calcitriol under compendial HPLC conditions, which is analytically distinct from pre-calcitriol (RRT ~0.9) and 1β-calcitriol (RRT ~1.1-1.15) [2][3]. Substituting with an incorrect analog would result in erroneous peak identification, invalid method validation, and non-compliance with regulatory impurity profiling requirements, directly compromising the reliability of batch release and stability studies [1].

Quantitative Evidence Guide: Verifiable Differentiation of Calcitriol Impurities A (CAS 73837-24-8) Against Closest Analogs


Chromatographic Resolution: trans-Calcitriol vs. pre-Calcitriol and 1β-Calcitriol

Calcitriol Impurities A (trans-Calcitriol) exhibits a distinct relative retention time (RRT) that enables reliable separation from both the active pharmaceutical ingredient and other closely related impurities. The USP compendial method specifies a relative retention time of 0.96 for trans-Calcitriol, compared to 1.15 for 1β-calcitriol and 1.5 for methylene calcitriol, when calcitriol is assigned an RRT of 1.0 [1]. The British Pharmacopoeia (BP) reports an RRT of approximately 0.95 for Impurity A, with pre-calcitriol at 0.88 and Impurity B (1β-calcitriol) at 1.1 [2].

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling Pharmacopoeial Compliance

Regulatory Acceptance Limit: trans-Calcitriol Impurity Threshold in Drug Substance

The USP monograph for calcitriol establishes a maximum allowable limit of 0.25% for trans-Calcitriol (Impurity A) in the drug substance [1]. This limit is distinct from and higher than the limits for the triazoline adduct of pre-calcitriol (0.1%) and 1β-calcitriol (0.1%) [1]. The total impurity limit is set at not more than 1.0%, with any peak below 0.1% disregarded [1].

Pharmaceutical Quality Control USP Monograph Impurity Specification Regulatory Compliance

Method Validation Performance: Quantification of trans-Calcitriol in Calcitriol Capsules

A validated RP-HPLC-DAD method for the simultaneous determination of calcitriol and its isomer 5,6-trans-calcitriol (Impurity A) in commercial calcitriol soft capsules demonstrated excellent method performance [1]. The method exhibited high specificity, with RSD values for precision and stability tests below 1.2%, and recoveries exceeding 98% [1].

Analytical Method Validation RP-HPLC-DAD Calcitriol Soft Capsules Quantitative Analysis

Structural Differentiation via Distinct MS Fragmentation Pattern

Calcitriol Impurities A is characterized not only by its HPLC retention time shift but also by a distinctive mass spectrometric fragmentation pattern that confirms the geometric variation in the triterpenoid side chain [1]. This unique MS signature provides orthogonal confirmation of identity, distinguishing trans-calcitriol from pre-calcitriol and other calcitriol-related impurities [1].

Mass Spectrometry Structural Elucidation Impurity Identification Triterpenoid Analysis

Reversible Isomerization Context: trans-Calcitriol as a Stable Reference Marker

A key analytical challenge with calcitriol is the reversible thermal isomerization between calcitriol and pre-calcitriol in solution, which depends on temperature and time [1]. This equilibrium complicates accurate quantification. In contrast, trans-calcitriol (Impurity A) is a distinct geometric isomer that does not participate in this equilibrium, providing a stable, non-interconverting reference point for method validation [2].

Stability Studies Isomerization Kinetics Pre-calcitriol Solution Phase Equilibrium

Commercial Purity Benchmark: Verified 99.78% Purity for Reference Standard Use

Commercially available Calcitriol Impurities A is supplied with a certified purity of 99.78% as determined by HPLC analysis, with supporting NMR and HPLC batch-specific data available [1]. This high purity meets the stringent requirements for a primary reference standard in analytical method development, method validation, and quality control applications .

Reference Standard Procurement Analytical Purity Quality Control Method Development

Procurement-Relevant Application Scenarios for Calcitriol Impurities A (trans-Calcitriol) Reference Standard


Analytical Method Development and Validation for Calcitriol Drug Substance Purity

Use Calcitriol Impurities A as a primary reference standard to establish and validate a stability-indicating HPLC method for quantifying trans-calcitriol impurity in calcitriol API. The distinct RRT of 0.96 (USP) [1] allows for accurate peak identification and method specificity demonstration, while the certified purity of 99.78% ensures reliable calibration curve preparation in the range of 0.16-1.28 μg·mL⁻¹ [2].

Quality Control Batch Release Testing of Calcitriol Soft Capsules

Employ this reference standard in routine QC laboratories for the quantification of 5,6-trans-calcitriol impurity in finished dosage forms. The validated RP-HPLC-DAD method with <1.2% RSD and >98% recovery [2] supports compliance with the USP acceptance criterion of not more than 0.25% for trans-calcitriol [1]. The non-interconverting nature of this impurity [3] ensures consistent results unaffected by the calcitriol/pre-calcitriol equilibrium [4].

ANDA/DMF Submission Support and Pharmacopoeial Traceability

Utilize Calcitriol Impurities A as a fully characterized reference standard to support Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions. The compound is compliant with EP and USP monographs [1][3] and is supplied with detailed characterization data (NMR, HPLC, MS) [5][6], providing direct traceability to pharmacopoeial standards for impurity profiling as required by regulatory agencies.

Stability Studies and Forced Degradation Assessment

Incorporate Calcitriol Impurities A as a marker compound in forced degradation studies to assess the stability-indicating capability of analytical methods. Its stable, non-interconverting 5E,7E geometry [3] makes it an ideal reference for tracking potential degradation pathways that may generate trans-isomers, distinct from the reversible thermal isomerization of pre-calcitriol [4].

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